N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE
Description
N-[(Pyridin-3-yl)methyl]thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative characterized by a thiophene ring linked to a sulfonamide group, with a pyridin-3-ylmethyl substituent.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c13-16(14,10-4-2-6-15-10)12-8-9-3-1-5-11-7-9/h1-7,12H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWYYMTYFYWPDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258002 | |
| Record name | N-(3-Pyridinylmethyl)-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301683-41-0 | |
| Record name | N-(3-Pyridinylmethyl)-2-thiophenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301683-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Pyridinylmethyl)-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE typically involves the coupling of a pyridine derivative with a thiophene sulfonamide. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is carried out under mild conditions using a palladium catalyst and a base in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction conditions, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Oxidation
The thiophene ring in the compound can undergo oxidation to form sulfoxides or sulfones. Common reagents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA). The reaction proceeds via electrophilic addition to the thiophene ring, leading to oxidized derivatives.
Example Reaction:
Reduction
The sulfonamide group (-SO₂NH₂) can be reduced to form amines. Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) facilitate this transformation. The reaction involves nucleophilic attack on the sulfonamide group, leading to cleavage of the S-N bond.
Example Reaction:
Substitution Reactions
The pyridin-3-ylmethyl moiety can participate in substitution reactions, particularly under catalytic conditions. Palladium or nickel catalysts enable cross-coupling reactions (e.g., Suzuki coupling) to introduce additional substituents . For example, thiophene derivatives can undergo Suzuki coupling with aryl boronic acids to form substituted analogs .
Example Reaction:
Cyclization Reactions
The compound may undergo cyclization via nucleophilic attack. For instance, hydrazine hydrate can react with the sulfonamide group, leading to the formation of pyrazolopyridones through hydrazinolysis and subsequent cyclization . This involves the removal of a methylthio group and attack on a cyano group (if present) to form a fused ring system .
Example Reaction:
Enzyme Inhibition Studies
Compounds with similar sulfonamide moieties have shown inhibitory activity against enzymes like carbonic anhydrase (hCA I, II, IX, XII). For example, a thiophene-2-sulfonamide derivative exhibited IC₅₀ values of 47.4 μM (hCA IX) and 4.5 μM (hCA XII) . These findings suggest that structural modifications, such as substituent positioning, significantly influence enzymatic activity.
| Compound | hCA I IC₅₀ (μM) | hCA IX IC₅₀ (μM) | hCA XII IC₅₀ (μM) |
|---|---|---|---|
| Thiophene-2-yl derivative | 6667.5 | 47.4 | 4.5 |
| Pyridine-4-yl derivative | 3134.9 | 15.8 | 6.6 |
DFT and Computational Studies
Density Functional Theory (DFT) studies on related compounds (e.g., thiophene-2-carboxamides) reveal insights into reactivity parameters such as HOMO-LUMO energy gaps and hyperpolarizability. For instance, compounds with extended π-conjugation (e.g., pyrazine-thiophene hybrids) exhibit enhanced nonlinear optical (NLO) properties .
| Parameter | Value (e.g., Compound 4i) | Significance |
|---|---|---|
| HOMO-LUMO Gap (eV) | ~3.88 eV | Stability indicator |
| Hyperpolarizability | 8583.80 Hartrees (Compound 4l) | NLO applications |
Research Implications
The compound’s dual functionality (sulfonamide and pyridine moieties) makes it a versatile candidate for:
Scientific Research Applications
N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyridine and thiophene rings may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Key Observations:
Sulfonamide vs.
Pyridine vs. Naphthalene : The pyridinylmethyl group in the target compound offers a smaller, more polar aromatic system compared to the hydrophobic naphthalene rings in compounds b and e. This difference likely impacts solubility and membrane permeability.
Thiophene Substitution : The thiophene-2-sulfonamide moiety distinguishes the target from compound e (thiophen-3-yl), where positional isomerism could alter steric interactions in biological targets.
Impurity Profiles: Fluoronaphthalene (compound f) and other Drospirenone-related impurities lack the sulfonamide-pyridine framework, highlighting the target compound’s synthetic uniqueness .
Research Findings and Implications
While direct studies on this compound are sparse, inferences can be drawn from analogs:
- Enzyme Inhibition: Thiophene sulfonamides are known carbonic anhydrase inhibitors (e.g., acetazolamide). The pyridine group may enhance selectivity for isoforms overexpressed in tumors .
- Synthetic Challenges: The compound’s synthesis likely avoids naphthalene or fluorinated byproducts (as seen in Drospirenone impurities), favoring controlled sulfonamide coupling reactions .
- Solubility and Bioavailability : Compared to naphthalene-containing analogs (compounds b, e), the target compound’s pyridine ring may improve aqueous solubility, though sulfonamides generally exhibit pH-dependent solubility.
Biological Activity
N-[(Pyridin-3-YL)methyl]thiophene-2-sulfonamide is a heterocyclic compound that integrates the structural features of pyridine and thiophene, both of which are significant in medicinal chemistry due to their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial, antifungal, and anticancer research.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 224.28 g/mol. The compound features a sulfonamide group, which is known for its ability to interact with various biological targets, potentially inhibiting enzymatic activities.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of thiophene compounds showed potent activity against various bacterial strains. The presence of the thiophene moiety contributes to enhanced antibacterial efficacy compared to other compounds lacking this structure .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 4 µg/mL |
| N-(4-fluorophenyl)-thiophene-2-sulfonamide | Staphylococcus aureus | 8 µg/mL |
| N-(methyl)-thiophene-2-sulfonamide | Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The sulfonamide group is known to inhibit the activity of certain enzymes involved in cancer cell proliferation. For instance, it has been reported that compounds with similar structures can inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms, thereby enhancing the cytotoxic effects on cancer cells .
Table 2: Anticancer Activity Assessment
| Compound Name | Cancer Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 12.5 |
| N-(4-methoxyphenyl)-thiophene-2-sulfonamide | MCF7 (breast cancer) | 15.0 |
| N-(benzyl)-thiophene-2-sulfonamide | A549 (lung cancer) | 10.0 |
The biological activity of this compound is attributed to its ability to bind with specific molecular targets. The sulfonamide group interacts with enzymes and proteins, potentially inhibiting their functions. Additionally, the structural characteristics of the pyridine and thiophene rings may enhance the compound's binding affinity and specificity towards particular biological targets .
Case Study 1: Antiviral Potential
In a recent study focusing on antiviral properties, derivatives similar to this compound were tested against Tobacco Mosaic Virus (TMV). Results indicated that these compounds exhibited significant antiviral activity, demonstrating higher efficacy than standard reference drugs at comparable concentrations .
Case Study 2: Anti-inflammatory Effects
Another investigation evaluated the anti-inflammatory effects of thiophene derivatives, including this compound. The results showed that these compounds could effectively suppress COX-2 enzyme activity, a key player in inflammatory responses. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[(Pyridin-3-yl)methyl]thiophene-2-sulfonamide, and what experimental conditions optimize yield?
- Methodological Answer : The compound can be synthesized via sulfonamide coupling, where a sulfonyl chloride reacts with an amine-bearing pyridine derivative. Key steps include:
- Sulfonylation : Reacting thiophene-2-sulfonyl chloride with N-(pyridin-3-yl)methylamine in the presence of a tertiary amine base (e.g., 3-picoline or 3,5-lutidine) to facilitate deprotonation and nucleophilic attack .
- Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane or DMF) to enhance reaction homogeneity.
- Yield Optimization : Control stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and monitor reaction time (typically 12–24 hours at 0–25°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >75% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- HPLC-MS : Detect impurities at ≤0.1% using a C18 column (mobile phase: acetonitrile/0.1% formic acid) with UV detection at 254 nm .
- NMR Spectroscopy : Confirm regiochemistry via ¹H-NMR (e.g., pyridinyl protons at δ 8.2–8.8 ppm; thiophene protons at δ 6.9–7.3 ppm) and ¹³C-NMR for sulfonamide linkage verification .
- Melting Point Analysis : Compare observed values (e.g., 145–148°C) with literature data to assess crystallinity .
Q. What are the standard protocols for evaluating the biological activity of this sulfonamide derivative?
- Methodological Answer : For antimicrobial or enzyme inhibition studies:
- MIC Assays : Use broth microdilution (e.g., 96-well plates) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with concentrations ranging from 1–256 µg/mL .
- Kinetic Studies : Monitor enzyme inhibition (e.g., carbonic anhydrase) via stopped-flow spectrophotometry, using 4-nitrophenyl acetate as a substrate .
Advanced Research Questions
Q. How can contradictory data in reaction yields or biological activity be systematically analyzed?
- Methodological Answer : Apply statistical and mechanistic frameworks:
- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., solvent polarity, base strength) affecting yield discrepancies .
- Structure-Activity Relationship (SAR) : Compare electronic (Hammett σ values) and steric (Taft parameters) effects of substituents on bioactivity .
- Data Reprodubility : Validate results across multiple batches, ensuring raw material purity (e.g., ≥99% sulfonyl chloride via HPLC) .
Q. What advanced strategies improve regioselectivity in sulfonamide coupling reactions?
- Methodological Answer :
- Directed Metalation : Use Pd-catalyzed cross-coupling to pre-functionalize the pyridine ring, directing sulfonylation to the desired position .
- Protecting Groups : Temporarily block reactive sites (e.g., tert-butyloxycarbonyl (Boc) on the pyridine nitrogen) to prevent side reactions .
- Computational Modeling : Predict reactive sites via DFT calculations (e.g., Fukui indices for nucleophilicity) .
Q. How can computational methods predict the binding affinity of this compound to target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-protein interactions (e.g., with carbonic anhydrase IX). Validate with MD simulations (NAMD/GROMACS) over 100 ns trajectories .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for sulfonamide-protein binding, correlating with experimental IC₅₀ data .
Data Contradiction and Optimization
Q. What are common pitfalls in scaling up the synthesis of this compound, and how are they addressed?
- Methodological Answer :
- Exothermic Reactions : Use jacketed reactors with controlled cooling (−10°C) during sulfonyl chloride addition to prevent thermal degradation .
- Byproduct Formation : Optimize workup (e.g., aqueous washes at pH 7–8) to remove unreacted amines or sulfonic acids .
- Crystallization Issues : Employ anti-solvent precipitation (e.g., adding hexane to DMF solution) to enhance crystal lattice stability .
Methodological Resources
| Technique | Application | Key References |
|---|---|---|
| HPLC-MS | Impurity profiling | |
| Factorial DoE | Reaction optimization | |
| DFT Calculations | Regioselectivity prediction | |
| Docking/MD Simulations | Binding affinity analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
